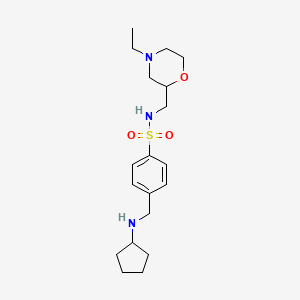
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities, and is modified with cyclopentylamino and ethylmorpholinyl groups, enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final step involves the attachment of the ethylmorpholinyl group under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability, which are crucial for commercial applications.
化学反応の分析
Types of Reactions
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the sulfonamide group, affecting the compound’s solubility and reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering cellular processes.
類似化合物との比較
Similar Compounds
- 4-((Cyclopentylamino)methyl)-N-((4-methylmorpholin-2-yl)methyl)benzenesulfonamide
- 4-((Cyclopentylamino)methyl)-N-((4-ethylpiperidin-2-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide exhibits unique properties due to the presence of the ethylmorpholinyl group. This modification enhances its solubility, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C19H31N3O3S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
4-[(cyclopentylamino)methyl]-N-[(4-ethylmorpholin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O3S/c1-2-22-11-12-25-18(15-22)14-21-26(23,24)19-9-7-16(8-10-19)13-20-17-5-3-4-6-17/h7-10,17-18,20-21H,2-6,11-15H2,1H3 |
InChIキー |
BSPPUDNLMKGBLY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCOC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


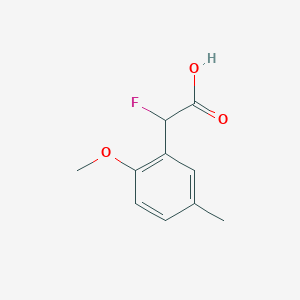
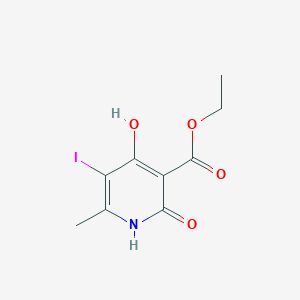
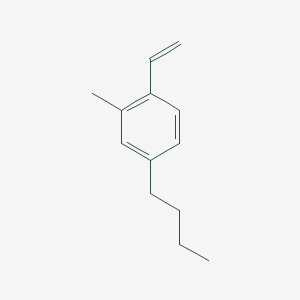
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
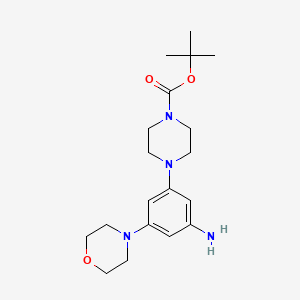
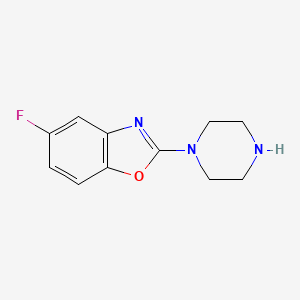

![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)


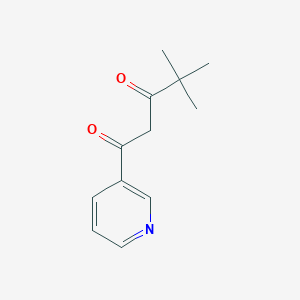
![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)


